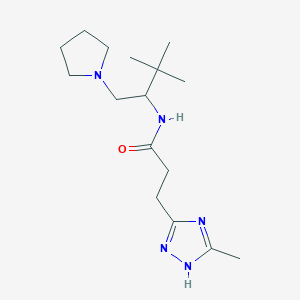
N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a triazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include alkyl halides, amines, and triazole derivatives. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its structural features are beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide include other pyrrolidine and triazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-12-17-14(20-19-12)7-8-15(22)18-13(16(2,3)4)11-21-9-5-6-10-21/h13H,5-11H2,1-4H3,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUFUTBGXNNOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)NC(CN2CCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
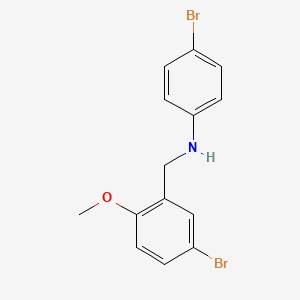
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
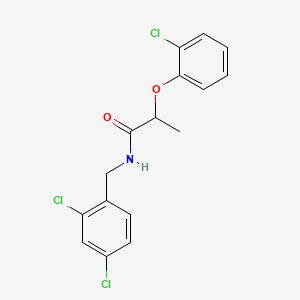
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)
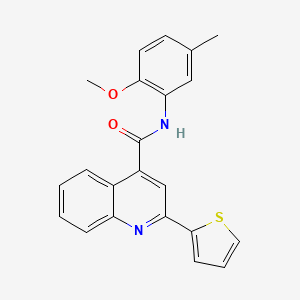
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)
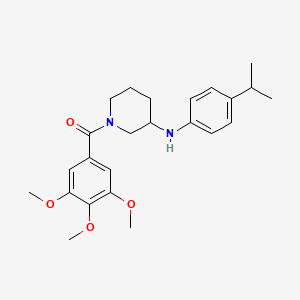
![3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6097325.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione](/img/structure/B6097353.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)
![8-({[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6097357.png)
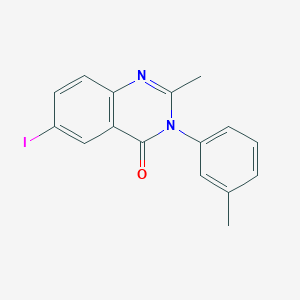
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6097369.png)
